Cas no 524-57-2 ((r)-[(2s,5s)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride)

(r)-[(2s,5s)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride structure
524-57-2 structure
Nome del prodotto:(r)-[(2s,5s)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride
Numero CAS:524-57-2
MF:C19H23ClN2O
MW:330.851723909378
CID:1577250
PubChem ID:71300393

(r)-[(2s,5s)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

    • Cinchonidine HCl
    • Cinchonidine monohydrochloride
    • (-)-Cinchonidine hydrochloride
    • EINECS 208-361-8
    • (8alpha,9R)-9-Hydroxycinchonanium chloride
    • UNII-694B15YWQK
    • CINCHONIDINE HYDROCHLORIDE
    • (R)-[(2S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
    • hydrochloride
    • (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride
    • 2-Quinuclidinemethanol, alpha-4-quinolyl-5-vinyl-
    • IMUHWLVEEVGMBC-YYXOUSRLSA-N
    • 524-57-2
    • (R)-quinolin-4-yl((2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol hydrochloride
    • (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](quinolin-4-yl)methanol hydrochloride
    • (1R)-Quinolin-4-yl((2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol hydrochloride
    • CINCHONAN-9-OL, HYDROCHLORIDE (1:1), (8.ALPHA.,9R)-
    • Cinchonan-9-ol, monohydrochloride, (8-alpha,9R)-
    • 694B15YWQK
    • Cinchonidinhydrochlorid
    • NS00089592
    • Q27264314
    • CINCHONAN-9-OL, MONOHYDROCHLORIDE, (8.ALPHA.,9R)-
    • Cinchonan-9-ol, hydrochloride (1:1), (8alpha,9R)-
    • DTXCID30122906
    • CINCHONAN-9-OL, MONOHYDROCHLORIDE, (8ALPHA,9R)-
    • DTXSID30200415
    • (r)-[(2s,5s)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride
    • Inchi: InChI=1S/C19H22N2O.ClH/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H/t13-,14-,18-,19+;/m0./s1
    • Chiave InChI: IMUHWLVEEVGMBC-YYXOUSRLSA-N
    • Sorrisi: C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl

Proprietà calcolate

  • Massa esatta: 330.1498911g/mol
  • Massa monoisotopica: 330.1498911g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 3
  • Complessità: 412
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 36.4Ų

Proprietà sperimentali

  • Punto di fusione: 208-218 C

(r)-[(2s,5s)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:UN 1230 3/PG 2
  • WGK Germania:3
  • Codice categoria di pericolo: 23/24/25-36/37/38
  • Istruzioni di sicurezza: 36/37/39-45-36-26
  • RTECS:GD2962000
  • Identificazione dei materiali pericolosi: T Xi
  • PackingGroup:III
  • Classe di pericolo:6.1(b)

(r)-[(2s,5s)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride Letteratura correlata

Fornitori consigliati
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.